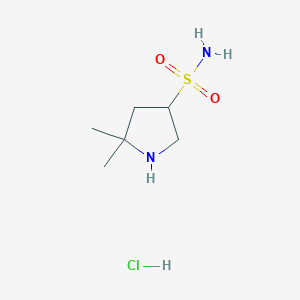

5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives is a multi-step process that often involves the use of sulfonyl chlorides as key intermediates. In the first paper, the hydroxylamine (H/A) metabolites of sulfadiazine and sulfamethoxazole were synthesized using 4-nitrobenzenesulfonyl chloride with specific amines as starting materials. The nitro derivatives were then reduced to H/As using hydrogen in the presence of a poisoned platinum catalyst . The second paper describes the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions to introduce various electrophiles . The third paper reports the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridine derivatives using aryl sulfonic chlorides and amines, employing both classical and microwave-assisted methods .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamide derivatives were characterized using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the functional groups present and the overall molecular framework. The papers do not provide detailed molecular structure analysis, but they confirm the successful synthesis of the target compounds through spectral characterization .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives are typically substitution reactions where the sulfonyl group is introduced into the molecule. The papers describe the use of sulfonyl chlorides reacting with various amines to form the sulfonamide bond. Additionally, the reduction of nitro derivatives to hydroxylamines is a key step in the synthesis of the H/A metabolites of sulfonamides . The O-substitution reactions in the second paper involve the use of sodium hydride (NaH) and dimethyl formamide (DMF) to introduce different electrophiles into the sulfonamide molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group contributes to their solubility and reactivity. The papers provided do not offer extensive data on the physical properties of the synthesized compounds. However, the biological activities of these compounds, such as their toxicity to lymphocytes and inhibitory effects on enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggest that their chemical properties are conducive to biological interactions . The antimicrobial and antiproliferative activities of the isoxazolo[5,4-b]pyridine derivatives further underscore the chemical reactivity of these sulfonamide compounds .

Applications De Recherche Scientifique

Polymorphic Analysis in Pharmaceuticals :

- 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride is studied for its role in polymorphism in pharmaceuticals, particularly in R-tamsulosin, a drug used for Benign Prostatic Hyperplasia (BPH) treatment. The research explores how sulfonamide structures interact and potentially disrupt robust sulfonamide homosynthons in different polymorphic forms of R-tamsulosin. This includes analyses using X-ray diffraction and spectroscopy techniques (Nanubolu, Sridhar, & Ravikumar, 2014).

Electronic Effects in Heterodimetallic Podates :

- Studies have explored the electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates. These investigations reveal insights into the interaction of sulfonamide groups with various elements and their impact on molecular stability and bonding. Such research is crucial in understanding the molecular structure and reactivity of complex compounds (Edder et al., 2000).

Antibacterial Activity :

- Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity. Research indicates that certain sulfonamide compounds exhibit significant antibacterial properties, comparable to established antibiotics. This suggests potential applications of sulfonamide derivatives in developing new antibacterial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Use in Organic Synthesis :

- Research has demonstrated the utility of dimethyl sulfoxide (DMSO), a solvent related to 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride, in organic synthesis. DMSO's properties enable the synthesis of various biologically active compounds, highlighting its importance in pharmaceutical and organic chemistry (Ryzhkova et al., 2021).

Pro-Apoptotic Effects in Cancer Cells :

- Certain sulfonamide derivatives have shown pro-apoptotic effects in cancer cells, specifically by activating p38/ERK phosphorylation. This research could be pivotal in developing new cancer therapies that target apoptotic pathways (Cumaoğlu et al., 2015).

Eco-toxicity and Degradation Studies :

- Studies on the electrochemical degradation of sulfonamides highlight the importance of understanding the environmental impact of pharmaceutical compounds. Research in this area is vital for developing sustainable pharmaceutical disposal and treatment methods (Fabiańska et al., 2014).

Neuroprotective Antioxidant Evaluation :

- Investigations into dimethyl sulfoxide's properties have revealed its potential as a neuroprotective antioxidant. Such research is significant for understanding the therapeutic applications of DMSO and related compounds in neurological conditions (Sanmartín-Suárez et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

5,5-Dimethylpyrrolidine-3-sulfonamide hydrochloride, also known as DMPSA·HCl, is an organic compound classified as a sulfonamide . Sulfonamides are a class of antibiotics that are effective against many gram-positive and gram-negative bacteria . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including DMPSA·HCl, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid . By binding to the active site of DHPS, sulfonamides prevent the incorporation of para-aminobenzoic acid (PABA) into the growing folic acid molecule, thereby halting its production . This inhibition disrupts bacterial growth and proliferation .

Biochemical Pathways

The inhibition of folic acid synthesis affects several downstream biochemical pathways. Folic acid is a precursor to tetrahydrofolate, a coenzyme that plays a vital role in the synthesis of nucleic acids and amino acids . Therefore, the inhibition of folic acid synthesis by DMPSA·HCl indirectly disrupts these critical cellular processes, leading to the cessation of bacterial growth .

Result of Action

The molecular and cellular effects of DMPSA·HCl’s action primarily involve the disruption of bacterial growth and proliferation due to the inhibition of folic acid synthesis . This results in the bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .

Action Environment

The action, efficacy, and stability of DMPSA·HCl can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of pus or necrotic tissue can inhibit the antibacterial action of sulfonamides

Propriétés

IUPAC Name |

5,5-dimethylpyrrolidine-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-6(2)3-5(4-8-6)11(7,9)10;/h5,8H,3-4H2,1-2H3,(H2,7,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWOKDPNUWABJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)S(=O)(=O)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid](/img/structure/B3000906.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3000914.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B3000921.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)

![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)